![molecular formula C24H19ClN2O3 B4332379 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE](/img/structure/B4332379.png)
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE
Overview
Description
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a chlorobenzyl group, and a methoxyphenyl group, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with 3-methoxyphenylamine.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an acylation reaction, where the intermediate product reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar structural features but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Uniqueness
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its indole core and chlorobenzyl group contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-19-6-4-5-18(13-19)26-24(29)23(28)21-15-27(22-8-3-2-7-20(21)22)14-16-9-11-17(25)12-10-16/h2-13,15H,14H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIICTPYGXJJVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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